Articainic acid

Overview

Description

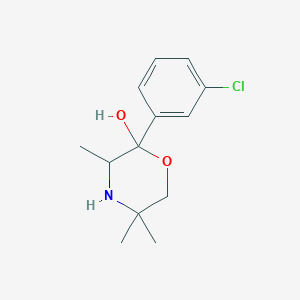

Articainic acid is a metabolite of articaine, a widely used local anesthetic in dentistry. Articaine is unique among amide local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. This compound is formed through the hydrolysis of articaine in the blood, making it an inactive metabolite that is excreted by the kidneys .

Mechanism of Action

Target of Action

Articainic acid, also known as Articaine, is primarily used as a local anesthetic in dentistry . Its primary targets are the nerve fibers responsible for pain sensation. By acting on these targets, Articaine effectively blocks the transmission of nerve impulses, leading to a temporary loss of sensation in the area where it is applied .

Mode of Action

Articaine works by blocking both the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This effectively prevents the sensation of pain from being transmitted to the brain.

Biochemical Pathways

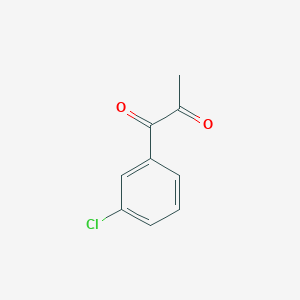

Articaine is unique among amide local anesthetics in that it contains a thiophene ring, which allows for greater lipid solubility and potency. This means a greater portion of an administered dose can enter neurons . It is also the only amide anesthetic containing an ester group, which allows for hydrolysis by unspecific blood esterases .

Pharmacokinetics

Articaine is rapidly metabolized in the blood by esterases into its inactive metabolite, this compound . Approximately 90% of Articaine undergoes this rapid hydrolysis, with the resulting this compound then excreted by the kidneys . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to this compound contributes to its very low systemic toxicity, allowing for the possibility of repeated injections .

Result of Action

The primary result of Articaine’s action is the successful induction of local anesthesia. This is achieved through its action on nerve fibers, which blocks the transmission of pain signals. Articaine has been found to have a higher likelihood of achieving anesthetic success than other local anesthetics like lidocaine .

Action Environment

The efficacy and safety of Articaine have been demonstrated in various environments, including dental procedures and ambulatory spinal anesthesia . Environmental factors such as the presence of vasoactive agents like epinephrine can influence Articaine’s action. For instance, epinephrine can reduce the systemic uptake of local anesthetics, resulting in a longer duration of action and a lower peak concentration .

Biochemical Analysis

Biochemical Properties

Articainic acid is produced through the hydrolysis of articaine, facilitated by serum esterases . This process begins immediately after the administration of articaine . The presence of a thiophene ring in articaine, instead of a benzene ring, allows a greater portion of the administered dose to enter neurons, contributing to its potency .

Cellular Effects

The primary role of this compound in cells is as a metabolite of articaine. It is currently unclear whether this compound itself has significant direct effects on cellular processes. It has been noted that this compound had no effect on EEG, ECG, blood pressure, and heart rate in one study .

Molecular Mechanism

This compound is the result of the hydrolysis of articaine, a process that begins immediately after the administration of articaine . This hydrolysis is facilitated by serum esterases

Temporal Effects in Laboratory Settings

The metabolism of articaine to this compound is a rapid process, with about 90% of articaine quickly metabolized via hydrolysis in the blood into this compound . This rapid breakdown is related to a very low systemic toxicity, allowing for the possibility of repeated injections .

Metabolic Pathways

This compound is primarily formed through the hydrolysis of articaine, facilitated by serum esterases . This metabolic pathway is unique to articaine among amide local anesthetics due to its ester group .

Transport and Distribution

This compound is the product of the metabolism of articaine in the blood . It is excreted by the kidney in the form of this compound glucuronide

Preparation Methods

Articainic acid is primarily produced as a metabolite of articaine. The synthesis of articaine involves the following steps:

Synthesis of 2-thiophenecarboxylic acid: This is achieved through the Friedel-Crafts acylation of thiophene.

Formation of 4-methyl-3-(2-propylamino)-propionamido-2-thiophenecarboxylic acid: This involves the reaction of 2-thiophenecarboxylic acid with propylamine and subsequent acylation.

Esterification: The final step involves the esterification of the carboxylic acid group to form articaine.

Industrial production of this compound involves the hydrolysis of articaine in the presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds .

Chemical Reactions Analysis

Articainic acid undergoes several chemical reactions, including:

Hydrolysis: Articaine is hydrolyzed in the blood to form this compound.

Glucuronidation: This compound is further metabolized in the liver to form this compound glucuronide, which is excreted by the kidneys.

Common reagents and conditions used in these reactions include esterases for hydrolysis and glucuronosyltransferases for glucuronidation. The major products formed from these reactions are this compound and this compound glucuronide .

Scientific Research Applications

Articainic acid has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of articaine in the body.

Toxicology: Investigating the safety and potential toxicity of articaine and its metabolites.

Analytical Chemistry: Developing methods for the detection and quantification of articaine and this compound in biological samples.

In medicine, this compound is used to understand the pharmacokinetics of articaine, which helps in optimizing its use as a local anesthetic. In industry, this compound is used in the development of new anesthetic formulations and in quality control processes .

Comparison with Similar Compounds

Articainic acid is unique among local anesthetic metabolites due to its rapid hydrolysis and excretion. Similar compounds include:

Lidocaine: Metabolized in the liver to form monoethylglycinexylidide and glycinexylidide.

Prilocaine: Metabolized to orthotoluidine, which can cause methemoglobinemia.

Bupivacaine: Metabolized in the liver to form pipecolylxylidine.

This compound’s rapid hydrolysis and excretion make it less likely to accumulate in the body, reducing the risk of toxicity compared to other local anesthetic metabolites .

Properties

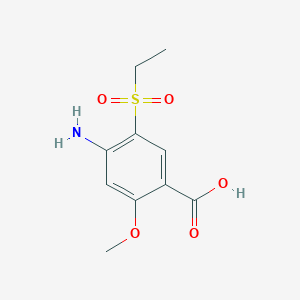

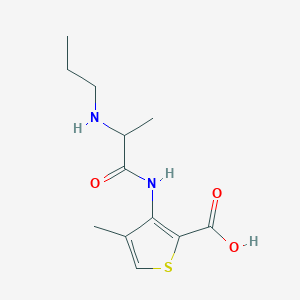

IUPAC Name |

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPKINKNYDFRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921296 | |

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114176-52-2 | |

| Record name | 2-Carboxyarticaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTICAINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

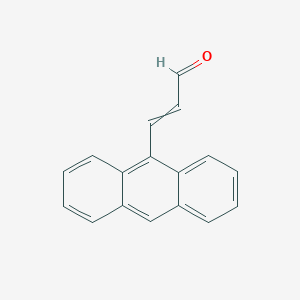

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

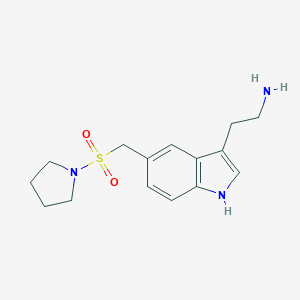

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.